2-(p-Tolyl)piperazine dihydrochloride
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Overview
Description
2-(p-Tolyl)piperazine dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Tolyl)piperazine dihydrochloride typically involves the reaction of p-toluidine with piperazine under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the reaction of protected 1,2-diamines with bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale reactions using high-boiling solvents and catalytic hydrogenation. The process may include steps such as N-protection and deprotection, as well as the use of specific catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(p-Tolyl)piperazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, bromoethyldiphenylsulfonium triflate, and various oxidizing and reducing agents. Reaction conditions often involve the use of high-boiling solvents, basic or acidic environments, and specific catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield piperazinopyrrolidinones, while substitution reactions can produce various substituted piperazine derivatives .
Scientific Research Applications
2-(p-Tolyl)piperazine dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(p-Tolyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as GABA receptor agonists, which can lead to the modulation of neurotransmitter activity in the central nervous system . This interaction can result in various pharmacological effects, including anxiolytic and antipsychotic activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(p-Tolyl)piperazine dihydrochloride include other piperazine derivatives such as:
- 1-(2-Pyridyl)piperazine
- 1-(3-Chlorophenyl)piperazine
- 1-(4-Methoxyphenyl)piperazine .
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern and the presence of the p-tolyl group.
Properties
IUPAC Name |
2-(4-methylphenyl)piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-9-2-4-10(5-3-9)11-8-12-6-7-13-11;;/h2-5,11-13H,6-8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRIJMVJTZDXBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CNCCN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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